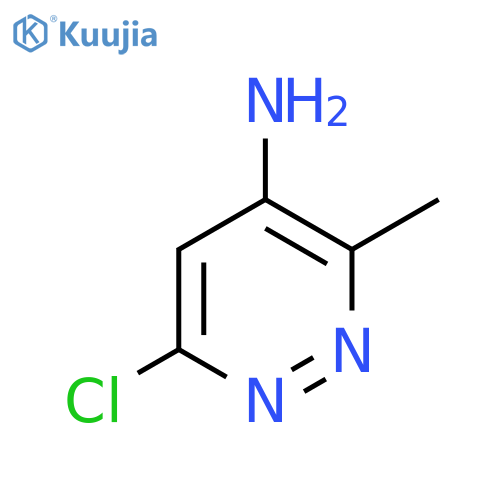Cas no 1195683-49-8 (6-Chloro-3-methylpyridazin-4-amine)

1195683-49-8 structure
商品名:6-Chloro-3-methylpyridazin-4-amine
CAS番号:1195683-49-8
MF:C5H6ClN3
メガワット:143.574239253998
MDL:MFCD32201878
CID:4822641
6-Chloro-3-methylpyridazin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-methylpyridazin-4-amine
-
- MDL: MFCD32201878
- インチ: 1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9)
- InChIKey: GLSIASALNRSEJF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C)N=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 98.2
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 0.5
6-Chloro-3-methylpyridazin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1101146-5g |
6-chloro-3-methylpyridazin-4-amine |
1195683-49-8 | 95% | 5g |
$1995 | 2024-07-28 | |
| abcr | AB575473-500 mg |
6-Chloro-3-methylpyridazin-4-amine, 95%; . |
1195683-49-8 | 95% | 500MG |
€362.00 | 2023-07-11 | |
| abcr | AB575473-1 g |
6-Chloro-3-methylpyridazin-4-amine, 95%; . |
1195683-49-8 | 95% | 1g |
€528.20 | 2023-07-11 | |
| abcr | AB575473-5 g |
6-Chloro-3-methylpyridazin-4-amine, 95%; . |
1195683-49-8 | 95% | 5g |
€1,894.80 | 2023-07-11 | |
| abcr | AB575473-1g |
6-Chloro-3-methylpyridazin-4-amine, 95%; . |
1195683-49-8 | 95% | 1g |
€542.90 | 2025-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5992-500.0mg |
6-chloro-3-methyl-pyridazin-4-amine |
1195683-49-8 | 95% | 500.0mg |
¥2422.0000 | 2024-07-28 | |
| Ambeed | A1374978-1g |
6-Chloro-3-methylpyridazin-4-amine |
1195683-49-8 | 98% | 1g |
$349.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5992-100.0mg |
6-chloro-3-methyl-pyridazin-4-amine |
1195683-49-8 | 95% | 100.0mg |
¥1089.0000 | 2024-07-28 | |
| abcr | AB575473-5g |
6-Chloro-3-methylpyridazin-4-amine, 95%; . |
1195683-49-8 | 95% | 5g |
€1951.60 | 2025-02-17 | |
| Alichem | A140078100-1g |
6-Chloro-3-methylpyridazin-4-amine |
1195683-49-8 | 95% | 1g |
$339.00 | 2023-09-04 |
6-Chloro-3-methylpyridazin-4-amine 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1195683-49-8 (6-Chloro-3-methylpyridazin-4-amine) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1195683-49-8)6-Chloro-3-methylpyridazin-4-amine

清らかである:99%
はかる:1g
価格 ($):314.0